molecular formula C8H8N4O4 B404410 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 332164-33-7

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

Cat. No.: B404410
CAS No.: 332164-33-7
M. Wt: 224.17g/mol
InChI Key: ONQQXCWWUUEILQ-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a nitro group and a benzoxadiazole ring, which contribute to its unique chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is usually conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents can replace the nitro group or other functional groups on the ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or other electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various substituted benzoxadiazole derivatives.

Scientific Research Applications

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy to visualize cellular processes and structures.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules or cellular activities.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent compound used in glucose uptake studies.

    NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium): A fluorescent dye with similar structural features.

Uniqueness

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific fluorescent properties and the presence of both a nitro group and a benzoxadiazole ring. These features make it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays.

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c13-4-3-9-6-2-1-5-7(11-16-10-5)8(6)12(14)15/h1-2,9,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQQXCWWUUEILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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